7-Chloro-1H,1H-perfluoroheptan-1-ol

Description

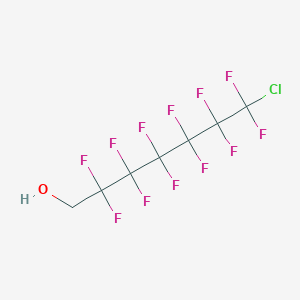

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF12O/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1-21/h21H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZILOHZPSQOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901023048 | |

| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76711-89-2 | |

| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 7 Chloro 1h,1h Perfluoroheptan 1 Ol

Chemical Transformations of the Alcohol Functionality

The primary alcohol group (-CH₂OH) in 7-Chloro-1H,1H-perfluoroheptan-1-ol is a key site for various chemical modifications. Its reactivity is influenced by the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain, which can impact reaction rates and conditions compared to non-fluorinated alcohols.

Esterification Reactions for Polymeric and Oligomeric Systems

Fluorotelomer alcohols (FTOHs), a class of compounds to which this compound belongs, are utilized as intermediates in the synthesis of various polymers. acs.org One of the most significant transformations of the alcohol functionality is its esterification to produce acrylate or methacrylate esters. These fluorinated monomers can then be polymerized or copolymerized to create materials with unique surface properties, such as low surface energy, hydrophobicity, and oleophobicity.

The general scheme for the esterification of a fluorotelomer alcohol like this compound with acryloyl chloride or a similar acylating agent is as follows:

Cl(CF₂)₆CH₂OH + CH₂=CHCOCl → Cl(CF₂)₆CH₂OC(O)CH=CH₂ + HCl

These resulting fluorinated acrylate polymers are used in a variety of applications, including surface treatments for textiles, paper, and carpets to impart stain and water repellency. acs.org The properties of the final polymer can be tailored by the length of the perfluoroalkyl chain and the nature of the acrylate monomer.

| Reactant | Product | Polymer Application |

| Acryloyl chloride | 7-Chloro-1H,1H-perfluoroheptyl acrylate | Water and oil repellent coatings |

| Methacryloyl chloride | 7-Chloro-1H,1H-perfluoroheptyl methacrylate | High-performance polymers |

| Adipoyl chloride | Polyester with perfluoroheptyl side chains | Specialty elastomers |

Etherification and Polyether Formation with Epoxides and Other Electrophiles

The alcohol group of this compound can undergo etherification reactions with various electrophiles. A notable example is the reaction with epoxides (oxiranes) to form fluorinated ethers and polyethers. Epoxides, being highly reactive cyclic ethers due to their ring strain, can be opened by alcohols under either acidic or basic conditions. masterorganicchemistry.com

The reaction of this compound with a simple epoxide like ethylene oxide would proceed as follows:

Cl(CF₂)₆CH₂OH + (CH₂)₂O → Cl(CF₂)₆CH₂O(CH₂CH₂O)nH

This reaction can be controlled to produce either a simple ether (n=1) or a polyether chain. Fluorinated alcohols can act as promoters for the ring-opening of epoxides, enhancing their reactivity with even weak nucleophiles. arkat-usa.org The resulting fluorinated polyethers are of interest for applications such as surfactants, lubricants, and in the formulation of specialty coatings.

| Electrophile | Resulting Functional Group | Potential Product Class |

| Ethylene Oxide | Polyether | Non-ionic surfactants |

| Propylene Oxide | Polyether | Lubricants |

| Alkyl Halide | Ether | Solvents, hydraulic fluids |

Oxidation Reactions to Perfluorinated Carboxylic Acids and Derivatives

The primary alcohol group of fluorotelomer alcohols can be oxidized to form the corresponding carboxylic acids. This transformation is a significant pathway for the environmental degradation of FTOHs, leading to the formation of perfluorinated carboxylic acids (PFCAs). wikipedia.orgacs.orgnih.gov The atmospheric oxidation of FTOHs is believed to be a major source of PFCAs found in the environment. acs.orgnih.gov

The oxidation of this compound would be expected to yield 7-chloro-perfluoroheptanoic acid:

Cl(CF₂)₆CH₂OH + [O] → Cl(CF₂)₆COOH

In a laboratory or industrial setting, this oxidation can be achieved using various oxidizing agents. The resulting chloroperfluorinated carboxylic acid can then be converted into a range of derivatives, such as esters, amides, and acid halides, which are valuable intermediates in organic synthesis. For instance, the atmospheric degradation of 8:2 fluorotelomer alcohol is known to produce perfluorooctanoic acid (PFOA) and other PFCAs. nih.gov

| Oxidation Product | Potential Derivative | Application of Derivative |

| 7-Chloro-perfluoroheptanoic acid | 7-Chloro-perfluoroheptanoyl chloride | Acylating agent in synthesis |

| 7-Chloro-perfluoroheptanoic acid | Methyl 7-chloro-perfluoroheptanoate | Intermediate for further functionalization |

| 7-Chloro-perfluoroheptanoic acid | 7-Chloro-perfluoroheptanamide | Precursor for other nitrogen-containing compounds |

Reactivity of the Carbon-Chlorine Bond in the Perfluoroalkyl Chain

The carbon-chlorine bond at the terminus of the perfluoroalkyl chain in this compound provides another avenue for chemical modification. The reactivity of this bond is influenced by the highly electronegative fluorine atoms on the adjacent carbons.

Nucleophilic Substitution Reactions with Various Nucleophiles

The carbon-chlorine bond in perfluoroalkyl chlorides is generally less reactive towards nucleophilic substitution than its non-fluorinated counterparts due to the electron-withdrawing nature of the perfluoroalkyl chain, which deactivates the carbon atom to nucleophilic attack. However, under specific conditions, nucleophilic substitution can occur.

The success of nucleophilic substitution on perfluorinated substrates often depends on the nature of the nucleophile and the reaction conditions. For instance, in the context of perfluoroarenes, strong nucleophiles can displace fluoride (B91410) ions. nih.gov While the C-Cl bond in this compound is at a primary carbon, the electronic effects of the perfluoroalkyl chain are significant.

| Nucleophile | Potential Product | Reaction Type |

| Iodide (I⁻) | 7-Iodo-1H,1H-perfluoroheptan-1-ol | Finkelstein reaction |

| Azide (N₃⁻) | 7-Azido-1H,1H-perfluoroheptan-1-ol | Azide substitution |

| Thiolate (RS⁻) | 7-(Alkylthio)-1H,1H-perfluoroheptan-1-ol | Thioether formation |

Reductive Dechlorination Mechanisms in Model Chemical Systems

Reductive dechlorination is a chemical process that involves the removal of a chlorine atom from a molecule and its replacement with a hydrogen atom. This process is of significant interest in the context of environmental remediation of chlorinated compounds. wikipedia.org Reductive dechlorination of chlorofluorocarbons (CFCs) and other chlorinated hydrocarbons can occur through various mechanisms, including hydrogenolysis. wikipedia.orgnih.gov

Cl(CF₂)₆CH₂OH + 2[H] → H(CF₂)₆CH₂OH + HCl

This transformation would yield the corresponding 1H,1H-perfluoroheptan-1-ol. The mechanisms of reductive dechlorination can be complex and may involve single electron transfer steps and the formation of radical intermediates. nih.gov

| Reductive System | Mechanism | Potential Outcome |

| Zero-valent iron (Fe⁰) | Electron transfer | Dechlorination to H(CF₂)₆CH₂OH |

| Sodium borohydride (NaBH₄) | Hydride transfer | Dechlorination to H(CF₂)₆CH₂OH |

| Catalytic hydrogenation (H₂/Pd) | Hydrogenolysis | Dechlorination to H(CF₂)₆CH₂OH |

Mechanisms of C-F Bond Activation and Defluorination in Controlled Reactions

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and subsequent defluorination a significant chemical challenge. However, the presence of a terminal chlorine atom in this compound can influence its degradation pathways and susceptibility to defluorination compared to its non-chlorinated counterparts.

Research on chlorinated polyfluoroalkyl substances (Cl-PFAS) has shown that the C-Cl bond is more readily cleaved than the C-F bond. nih.govchemrxiv.orgresearchgate.net This initial dechlorination can trigger subsequent defluorination reactions. For instance, studies on related chlorinated PFAS have demonstrated that reductive dechlorination can lead to the formation of reactive intermediates that subsequently undergo β-elimination of fluoride ions, resulting in the formation of an unsaturated product. nih.gov This process effectively initiates the breakdown of the perfluorinated chain.

While much of the research has focused on the environmental degradation of related compounds, these findings provide a basis for understanding potential controlled reaction pathways. For example, the use of specific reducing agents in a controlled synthetic setting could selectively cleave the C-Cl bond, initiating a cascade of defluorination reactions.

Table 1: Comparison of Bond Dissociation Energies

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| C-F (in fluoroalkanes) | ~485 |

| C-Cl (in chloroalkanes) | ~330 |

| C-C (in alkanes) | ~350 |

| C-H (in alkanes) | ~410 |

This interactive table allows for the comparison of the relative strengths of the chemical bonds present in this compound and similar molecules.

Furthermore, catalytic methods are being explored for C-F bond activation. While much of this research has centered on aromatic compounds, the principles can be extended to aliphatic systems. mdpi.com Strategies involving transition-metal catalysts or the use of Lewis and Brønsted acids can promote C-F bond cleavage. nih.govresearchgate.net For instance, synergistic systems with both Lewis acidic sites (to interact with the fluorine atom) and Brønsted acidic sites (to protonate the fluorine) have shown promise in activating C-F bonds. nih.govnih.gov In the context of this compound, such catalytic systems could potentially be tailored to facilitate controlled defluorination.

Role of this compound as a Hydrogen Bond Donor and Reaction Promoter

Fluorinated alcohols are well-established as potent hydrogen bond donors. nih.govresearchgate.netbohrium.comresearchgate.netacs.org The strong electron-withdrawing effect of the perfluoroalkyl chain significantly increases the acidity of the hydroxyl proton, making it a powerful hydrogen bond donor. This property allows fluorinated alcohols, including presumably this compound, to act as effective promoters for a variety of organic reactions, often obviating the need for a traditional catalyst. researchgate.netbohrium.com

The strong hydrogen-bonding ability of fluorinated alcohols can activate electrophiles by coordinating to electron-rich centers, thereby increasing their reactivity towards nucleophiles. nih.gov This has been demonstrated in various transformations, including nucleophilic substitutions, annulations, and electrophilic reactions. researchgate.netbohrium.com For example, in reactions involving carbonyl compounds, the fluorinated alcohol can hydrogen bond to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The low nucleophilicity of fluorinated alcohols is another key feature that contributes to their utility as reaction promoters. researchgate.netbohrium.com Unlike non-fluorinated alcohols, they are less likely to participate as nucleophiles themselves, which minimizes the formation of unwanted side products.

While direct studies on this compound as a reaction promoter are not extensively documented, its structural similarity to other well-studied fluorinated alcohols strongly suggests it would exhibit similar properties. The presence of the terminal chlorine atom is unlikely to significantly diminish the strong hydrogen-bond-donating capacity endowed by the long perfluoroalkyl chain.

Table 2: Properties of Selected Fluorinated Alcohols as Hydrogen Bond Donors

| Compound | pKa | Hydrogen Bond Donor Acidity (α) |

| 2,2,2-Trifluoroethanol (TFE) | 12.4 | 1.51 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 | 1.96 |

| Water | 15.7 | 1.17 |

| Isopropanol | 17.1 | 0.76 |

This interactive table provides a comparison of the acidity (pKa) and hydrogen bond donor strength (Kamlet-Taft α parameter) of common fluorinated alcohols with non-fluorinated analogs. A higher α value indicates a stronger hydrogen bond donor. The properties of this compound are expected to be in a similar range to TFE and HFIP due to the extensive fluorination.

The ability of fluorinated alcohols to form intramolecular hydrogen bonds with fluorine atoms has also been a subject of study. nih.govnih.gov In the case of this compound, the possibility of an intramolecular hydrogen bond between the hydroxyl group and a fluorine atom on the perfluorinated chain could influence its conformational preferences and reactivity.

Applications of 7 Chloro 1h,1h Perfluoroheptan 1 Ol As a Chemical Intermediate in Research

Development of Advanced Fluorinated Materials and Polymers

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them valuable building blocks for new materials. The structure of 7-Chloro-1H,1H-perfluoroheptan-1-ol, featuring a reactive hydroxyl group and a perfluorinated carbon chain with a terminal chlorine atom, suggests its potential as a monomer or modifier in polymer chemistry. However, specific examples of its incorporation into block copolymers, specialty elastomers, or as a precursor for surface-active agents and coatings are not detailed in the available scientific literature.

Incorporation into Block Copolymers and Specialty Elastomers

There is no specific information available in the searched literature regarding the use of this compound in the synthesis of block copolymers or specialty elastomers.

Precursor for Novel Surface-Active Agents and Chemically Modified Coatings

Utilization in the Synthesis of Complex Fluorinated Molecules for Research Purposes

The presence of two reactive sites—the primary alcohol and the terminal chlorine—on a perfluorinated backbone makes this compound a potentially versatile starting material for constructing more complex fluorinated molecules. These could be of interest in medicinal chemistry, agrochemicals, or materials science. Nevertheless, specific synthetic pathways and the properties of resulting molecules originating from this particular intermediate are not described in the accessible literature.

Evaluation as a Component in Novel Solvents and Reaction Media for Specialized Organic Reactions

Fluorinated solvents are known for their unique phase behaviors and can be instrumental in specific organic reactions, such as catalysis and synthesis involving fluorinated reagents. While the physical properties of this compound might make it a candidate for inclusion in novel solvent systems, there are no available studies that evaluate its performance or utility in this context.

Role as a Reference Standard or Derivatizing Agent in Analytical Chemistry Research

In analytical chemistry, compounds of high purity are often used as reference standards for the identification and quantification of related substances. A similar, yet structurally distinct compound, 1H,1H-Perfluorooctan-1-ol (7:1 FTOH), is known to be used as a certified reference material. This suggests a potential, though unconfirmed, application for this compound in analytical methods targeting chlorinated perfluorinated compounds. Furthermore, the hydroxyl group could, in principle, be used to derivatize other molecules to enhance their detectability in techniques like gas or liquid chromatography. However, no specific methods or research protocols employing this compound for these purposes have been published.

Analytical Methodologies for the Characterization and Detection of 7 Chloro 1h,1h Perfluoroheptan 1 Ol in Research Matrices

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, forms the cornerstone of quantitative analysis for fluorinated compounds. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fluorinated Alcohols

Due to its volatility, 7-Chloro-1H,1H-perfluoroheptan-1-ol is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). frontiersin.orgresearchgate.net This technique separates volatile organic compounds (VOCs) in the gas phase before they are detected and quantified by a mass spectrometer.

Methodological Approach:

Sample Preparation: Extraction from the matrix is a critical first step. For water samples, techniques like liquid-liquid extraction or static headspace analysis can be employed. nih.gov For solid matrices such as soil, extraction with solvents like methyl tert-butyl ether (MTBE) is effective. scholaris.ca

Chromatographic Separation: A capillary column is used to separate the target analyte from other compounds in the mixture. Semi-polar GC columns are often favored for the separation of neutral per- and polyfluoroalkyl substances (PFAS). waters.com

Ionization and Detection: While standard electron ionization (EI) can be used, chemical ionization (CI) is often preferred as it is a softer ionization technique that can provide better responses and clearer molecular ion signals for fluorotelomer alcohols (FTOHs). waters.comspectroscopyonline.com The mass spectrometer identifies the compound based on its unique mass-to-charge ratio and fragmentation pattern. For enhanced selectivity and sensitivity, especially in complex matrices, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode may be utilized. spectroscopyonline.com

GC-MS is a robust method for both qualitative and quantitative analysis of volatile fluorinated alcohols. frontiersin.org Its high separation efficiency and the specificity of mass spectrometric detection make it a valuable tool for identifying and quantifying compounds like this compound in environmental and experimental samples. chromatographyonline.comepa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Derivatives

While the parent alcohol is volatile, its potential environmental or metabolic transformation can lead to the formation of more polar derivatives, such as carboxylic acids. These derivatives are not amenable to GC-MS without derivatization and are instead analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS), most commonly with a tandem mass spectrometer (MS/MS). nih.govmdpi.com

Methodological Approach:

Sample Preparation: Solid-phase extraction (SPE) is a widely used technique to extract and concentrate PFAS from aqueous samples, with polymeric sorbents showing high recovery rates. mdpi.com

Chromatographic Separation: Reversed-phase columns, such as C18, are typically used for the separation of PFAS. mdpi.com The use of a specialized PFAS delay column can be crucial to separate analyte peaks from any background contamination originating from the LC system itself.

Ionization and Detection: Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of polar PFAS. chromatographyonline.com However, for some neutral compounds and their derivatives, atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) can offer better ionization efficiency. waters.com The use of high-resolution mass spectrometry (HRMS) is also becoming more common for identifying unknown transformation products. nih.gov

LC-MS/MS is a highly sensitive and selective technique essential for the analysis of a broad range of PFAS, including the polar derivatives that may be formed from this compound. chromatographyonline.commdpi.comanalytica-world.com

High-Resolution Spectroscopic Characterization (Methodological Focus)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of molecules. For a novel or less-studied compound like this compound, high-resolution spectroscopy provides detailed information about its molecular structure and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For fluorinated compounds, ¹⁹F NMR is particularly valuable. scholaris.cathermofisher.com

Methodological Focus:

¹⁹F NMR Advantages: The ¹⁹F nucleus has a high natural abundance and sensitivity, similar to ¹H. scholaris.ca Furthermore, ¹⁹F NMR spectra exhibit a very wide chemical shift range (over 700 ppm), which minimizes the likelihood of signal overlap and provides high resolution for different fluorine environments within the molecule. thermofisher.com

Structural Information: The chemical shift of a fluorine nucleus provides information about its electronic environment. Spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and proton nuclei (¹⁹F-¹H) provides information about the connectivity of atoms. jeol.comjeolusa.com These coupling constants can be observed over several bonds, offering detailed insights into the molecular framework.

Application: For this compound, NMR would confirm the presence and position of the chlorine atom, the perfluorinated carbon chain, and the terminal -CH₂OH group, providing definitive structural elucidation. It serves as an unbiased, non-targeted method that can provide a complete picture of all fluorinated species in a sample without prior knowledge of their identity. scholaris.ca

Table 1: Key Attributes of NMR Spectroscopy for Fluorinated Compound Analysis

| Feature | Description | Relevance to this compound |

| High Sensitivity | The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus, allowing for analysis at low concentrations. scholaris.ca | Enables detection and characterization even in samples where the compound is not highly concentrated. |

| Wide Chemical Shift Range | The chemical shifts in ¹⁹F NMR span a large range, reducing spectral overlap. thermofisher.com | Allows for clear differentiation of fluorine atoms in different positions along the perfluorinated chain. |

| Spin-Spin Coupling | ¹⁹F couples with other ¹⁹F, ¹H, and ¹³C nuclei, providing connectivity information. jeol.comjeolusa.com | Confirms the structure, including the -CF₂CH₂OH terminus and the position of the chlorine atom. |

| Non-Destructive | The sample can be recovered and used for other analyses after the NMR experiment. | Preserves valuable or limited research samples. |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule. These two methods are complementary and together can offer a comprehensive vibrational fingerprint of a compound. youtube.com

Methodological Focus:

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is particularly effective for identifying polar functional groups. For this compound, FTIR would clearly show:

A strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration in the alcohol group. libretexts.orgtutorchase.com

Strong absorption bands in the 1000-1300 cm⁻¹ region, corresponding to C-F stretching vibrations.

C-H stretching vibrations from the -CH₂- group around 2850-3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy measures the light scattered by a molecule when it is irradiated with a laser. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing:

The C-C backbone of the perfluorinated chain. spectroscopyonline.comnih.gov

CF₂ and CF₃ vibrational modes. spectroscopyonline.com

The C-Cl bond vibration.

Recent studies have shown that Raman spectroscopy, combined with computational methods like density functional theory (DFT), can effectively differentiate between various PFAS compounds based on subtle shifts in their spectral features, which are influenced by carbon chain length and functional groups. spectroscopyonline.comnih.govnih.gov

Table 2: Complementary Information from FTIR and Raman Spectroscopy

| Technique | Strengths | Key Functional Groups Detected for this compound |

| FTIR Spectroscopy | Highly sensitive to polar bonds, provides strong, easily interpretable signals for many functional groups. youtube.com | -OH (strong, broad stretch), C-F (strong stretches), C-H (stretches) |

| Raman Spectroscopy | Excellent for non-polar bonds and symmetric vibrations, good for aqueous solutions, provides information on the carbon backbone. mdpi.com | C-C (backbone), CF₂/CF₃ (vibrations), C-Cl (stretch) |

Development of Novel Analytical Protocols for Trace Detection in Experimental Samples

The ubiquitous nature of some PFAS and the need to detect them at increasingly lower concentrations have driven the development of novel and highly sensitive analytical methods. These protocols are essential for accurately measuring trace levels of compounds like this compound in diverse experimental samples.

Emerging techniques focus on increasing sensitivity, reducing analysis time, and providing more comprehensive screening.

High-Resolution Mass Spectrometry (HRMS): The use of LC- and GC-HRMS is critical for non-target and suspect screening analyses. This allows for the tentative identification of previously unknown transformation products of this compound that lack commercially available analytical standards. nih.gov

Paper Spray Mass Spectrometry (PS-MS): This is a rapid and highly sensitive ambient ionization technique. Recent research has demonstrated that PS-MS can be 10 to 100 times more sensitive than conventional LC-MS for PFAS analysis, with detection times of three minutes or less. analytica-world.com This method can analyze samples directly with minimal preparation, significantly speeding up screening efforts. analytica-world.com

These advancements in analytical protocols are crucial for future research, enabling scientists to detect and characterize chlorinated FTOHs and their derivatives at environmentally relevant trace levels, thereby providing a clearer understanding of their persistence and transformation in various matrices.

Environmental Transformation and Mechanistic Degradation Pathways in Academic Systems

Abiotic Degradation Mechanisms in Controlled Laboratory Environments

Abiotic degradation involves non-biological processes that break down chemical compounds. For chlorinated perfluoroalkanols, key abiotic mechanisms include hydrolysis and photolysis, as well as advanced reduction processes.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for perfluoroalkyl substances (PFAS) due to the strength of the carbon-fluorine bond. However, the presence of a chlorine atom and a hydroxyl group in chlorinated perfluoroalkanols can influence their reactivity.

Photolysis, or degradation by light, is a more significant abiotic pathway. Studies on fluorotelomer alcohols (FTOHs) in aqueous environments have shown they can undergo photolysis to form perfluorocarboxylic acids (PFCAs). rsc.org This process is often influenced by other substances in the water; for instance, nitrate (B79036) and hydroxyl radicals can promote photolysis, while dissolved organic carbon may inhibit it. rsc.org

The combination of UV light and chlorine (UV/chlorine) has been investigated as a method for degrading perfluorooctanoic acid (PFOA). wpmucdn.com While this process shows some effectiveness, the degradation rates can be slow. The photolysis of free chlorine (hypochlorous acid and hypochlorite) can generate reactive species like hydroxyl radicals and chlorine radicals, which then attack the PFAS molecule. nih.govnih.gov The efficiency of this process is highly dependent on the pH of the solution. nih.gov For chlorinated perfluoroalkanols, the carbon-chlorine bond is weaker than the carbon-fluorine bond, making it a potential initial site for photochemical degradation.

Advanced Reduction Processes (ARPs) have shown promise for the degradation of chlorinated polyfluoroalkyl substances (Clx-PFAS). mdpi.com These methods employ powerful reducing agents, such as hydrated electrons (e-aq), to break the carbon-halogen bonds.

A notable ARP is the UV/sulfite (B76179) system. chemrxiv.orgresearchgate.net In this process, UV light cleaves the sulfite ion to produce hydrated electrons, which are highly reactive reducing agents. The degradation of Clx-PFAS in this system typically follows a series of steps:

Reductive Dechlorination : The process is initiated by the reductive cleavage of the carbon-chlorine bond, which is more susceptible to reduction than the C-F bonds. chemrxiv.orgresearchgate.net

Formation of Intermediates : Following dechlorination, a range of transformation pathways can occur, including hydrogenation (replacement of Cl with H), sulfonation, and dimerization. chemrxiv.orgresearchgate.net

Hydroxylation and Defluorination : A key finding is an unexpected hydroxylation pathway that can convert a terminal ClCF2- group into a carboxyl group (-OOC-). This transformation is critical as it promotes the rapid and deep defluorination of the molecule. The presence of multiple carboxyl groups can trigger the cleavage of C-C bonds, further breaking down the compound. chemrxiv.orgresearchgate.net

These studies suggest that the chlorine atom in compounds like 7-Chloro-1H,1H-perfluoroheptan-1-ol makes them more amenable to degradation by ARPs compared to their fully perfluorinated counterparts. chemrxiv.orgresearchgate.net The synergy of reductive dechlorination followed by oxidative processes can lead to near-complete defluorination. chemrxiv.orgresearchgate.net

Table 1: Degradation of Chlorinated Polyfluoroalkyl Substances (Clx-PFAS) by UV/Sulfite Treatment

| Clx-PFAS Type | Initial Step | Subsequent Pathways | Key Finding for Defluorination |

| Omega-chloroperfluorocarboxylates (ω-ClPFCAs) | Reductive dechlorination by hydrated electron (eaq–) | Hydrogenation, sulfonation, dimerization | Subsequent oxidation of residues leads to ~100% defluorination. |

| 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (F-53B) | Reductive dechlorination by hydrated electron (eaq–) | Hydroxylation | Conversion of the terminal ClCF2− into −OOC− is critical for rapid and deep defluorination. |

| Polychlorotrifluoroethylene oligomer acids (CTFEOAs) | Reductive dechlorination by hydrated electron (eaq–) | Hydroxylation | Hydroxylation of middle carbons triggers C−C bond cleavage, yielding multiple −COO− groups to promote defluorination. |

This table is based on findings from studies on various chlorinated polyfluoroalkyl substances. chemrxiv.orgresearchgate.net

Biotic Transformation Studies in Model Bioreactor Systems

Biotic degradation involves the breakdown of compounds by microorganisms. Studies using model bioreactor systems, such as activated sludge from wastewater treatment plants, have provided valuable insights into the microbial transformation of fluorotelomer alcohols, which are structurally similar to this compound.

Both aerobic (oxygen-rich) and anaerobic (oxygen-free) conditions can facilitate the biodegradation of FTOHs.

Aerobic Degradation : Under aerobic conditions, microorganisms can oxidize FTOHs. utoronto.ca Studies with mixed microbial cultures from activated sludge have demonstrated the transformation of FTOHs like 8:2 FTOH. utoronto.canih.govacs.org The degradation process is often initiated by the oxidation of the alcohol group. The type of microbial species and the presence of other substances can significantly affect the degradation rate and pathway. For example, some alkane-degrading bacteria can rapidly degrade 6:2 FTOH, especially in the presence of an enzyme inducer. nih.govresearchgate.net

Anaerobic Degradation : In anaerobic environments, such as in some parts of wastewater treatment plants or in sediments, a different set of microbial pathways is active. Studies with anaerobic activated sludge have shown that 8:2 FTOH can be biodegraded into various poly- and perfluorinated metabolites. nih.gov The degradation in these systems can also involve the release of fluoride (B91410) ions, indicating a breakdown of the carbon-fluorine bond. nih.gov

The biodegradation of FTOHs proceeds through a series of intermediate metabolites. The specific metabolites formed depend on whether the conditions are aerobic or anaerobic.

Aerobic Pathway : A common aerobic degradation pathway for FTOHs involves the following steps:

Oxidation to Aldehyde : The initial step is the oxidation of the primary alcohol group to form a fluorotelomer aldehyde (FTAL). utoronto.ca

Oxidation to Carboxylic Acid : The aldehyde is then further oxidized to a fluorotelomer carboxylic acid (FTCA). utoronto.ca

β-Oxidation : The FTCA can then undergo β-oxidation, which shortens the carbon chain and leads to the formation of an unsaturated fluorotelomer carboxylic acid (FTUCA) and ultimately a stable perfluorocarboxylic acid (PFCA) with a shorter chain. utoronto.ca For example, the degradation of 8:2 FTOH leads to the formation of perfluorooctanoic acid (PFOA). utoronto.ca

Anaerobic Pathway : Under anaerobic conditions, the degradation pathway of 8:2 FTOH has been proposed as follows:

Oxidation : 8:2 FTOH is oxidized to 8:2 FTAL and then to 8:2 FTCA and 8:2 FTUA. nih.gov

Further Transformation : These intermediates are further transformed into other metabolites, including shorter-chain PFCAs like perfluoropentanoic acid (PFPeA) and perfluorobutyric acid (PFBA). nih.gov

The identification of these metabolites provides a roadmap for how FTOHs and, by extension, chlorinated perfluoroalkanols are transformed in biological systems.

Table 2: Key Metabolites in the Biodegradation of 8:2 Fluorotelomer Alcohol (8:2 FTOH)

| Degradation Condition | Intermediate Metabolites | Terminal Metabolites |

| Aerobic | 8:2 Fluorotelomer Aldehyde (8:2 FTAL), 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA), 8:2 Unsaturated Fluorotelomer Carboxylic Acid (8:2 FTUCA) | Perfluorooctanoic Acid (PFOA) and other PFCAs |

| Anaerobic | 2H-perfluoro-2-decenoic acid (8:2 FTUA), 2-perfluorooctyl ethanoic acid (8:2 FTCA), 1-perfluoroheptyl ethanol (B145695) (7:2 sFTOH) | Perfluorooctanoic Acid (PFOA), Perfluoropentanoic Acid (PFPeA), Perfluorobutyric Acid (PFBA) |

This table is a summary of findings from aerobic utoronto.ca and anaerobic nih.gov degradation studies of 8:2 FTOH.

Elucidation of Factors Influencing Degradation Rates and Extent of Defluorination

Several factors can influence how quickly and to what extent chlorinated perfluoroalkanols are degraded.

For Abiotic Degradation :

pH : The pH of the solution is a critical factor in photolytic degradation, especially in UV/chlorine systems, as it affects the speciation of chlorine and the production of reactive radicals. wpmucdn.comnih.gov For ARPs like the UV/sulfite process, pH also plays a significant role. chemrxiv.orgresearchgate.net

Concentration of Reactants : In ARPs, the concentration of the reducing agent (e.g., sulfite) and the presence of other substances can impact the degradation efficiency. chemrxiv.orgresearchgate.net

Temperature : Generally, higher temperatures increase the rate of chemical reactions, which can affect degradation rates. mdpi.comresearchgate.net

For Biotic Degradation :

Microbial Strain : The specific types of microorganisms present are a primary determinant of degradation capability. nih.govresearchgate.net

Enzyme Inducers : The presence of certain compounds can induce the production of enzymes that are active in the degradation of FTOHs. nih.govresearchgate.net

Reducing Energy Sources : In some microbial processes, the availability of an external source of reducing energy, such as formate, can enhance the transformation of FTOHs. nih.govresearchgate.net

Presence of Other Organic Matter : The presence of other organic compounds can sometimes enhance microbial activity and co-metabolism of recalcitrant compounds. nih.govacs.org

The persistence of organic contaminants in the environment is largely dependent on their degradation rate, and understanding these influencing factors is key to predicting their environmental fate. nih.gov

Future Research Directions and Unexplored Avenues for 7 Chloro 1h,1h Perfluoroheptan 1 Ol

Development of Sustainable Synthetic Strategies for Fluorinated Building Blocks

The future utility of 7-Chloro-1H,1H-perfluoroheptan-1-ol is intrinsically linked to the development of sustainable and efficient synthetic methodologies. Traditional fluorination chemistries often rely on harsh reagents and energy-intensive conditions. Future research should prioritize the development of greener alternatives. This includes exploring synthetic routes with higher atom economy, minimizing waste, and utilizing less hazardous materials. portlandpress.com The use of fluorinated alcohols themselves, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as reaction media or promoters represents a promising avenue, as they can facilitate reactions under milder conditions, often without the need for additional catalysts. researchgate.netresearchgate.net These solvents possess unique properties like strong hydrogen-bonding donor ability and low nucleophilicity, which can be leveraged to create more efficient synthetic protocols. researchgate.net Research into flow chemistry processes could also offer a path to safer and more scalable production of chlorinated perfluoroalkanols, minimizing risks associated with hazardous intermediates and improving reaction control. portlandpress.com

Exploration of Novel Catalytic and Biocatalytic Transformations

The selective functionalization of fluorinated compounds remains a significant synthetic challenge. nih.gov Biocatalysis is emerging as a powerful and sustainable tool to address this, offering high selectivity under mild reaction conditions. portlandpress.comnumberanalytics.com Future research should focus on discovering and engineering enzymes capable of acting on chlorinated perfluoroalkanols like this compound.

Key areas for exploration include:

Discovering Novel Biocatalysts: Identifying or engineering enzymes, such as fluorinases or engineered heme-containing proteins, that can selectively catalyze reactions at the alcohol or terminal chlorine of the molecule. nih.govnumberanalytics.comutdallas.edu

Directed Evolution: Employing directed evolution strategies to enhance the activity, selectivity, and stability of existing enzymes for transformations involving fluorinated substrates. numberanalytics.com

Chemo-enzymatic Cascades: Integrating biocatalytic steps with traditional chemical catalysis to build more complex molecules from fluorinated building blocks. numberanalytics.com For instance, an enzymatic transformation could be followed by a metal-catalyzed cross-coupling reaction, opening pathways to novel fluorinated materials and intermediates. numberanalytics.com

The application of biocatalysis could lead to the asymmetric synthesis of complex chiral molecules containing the 7-chloro-perfluoroheptyl moiety, which are highly valuable in pharmaceutical and agrochemical research. utdallas.edunih.gov

Integration into Advanced Materials for Emerging Technologies in Research Settings

The distinct properties imparted by fluorinated chains—such as hydrophobicity, oleophobicity, and thermal stability—make them ideal for advanced materials. The bifunctional nature of this compound (an alcohol for esterification or etherification and a terminal chlorine for nucleophilic substitution or coupling reactions) makes it a versatile precursor for new materials.

Future research should investigate its integration into:

Specialty Polymers: As a monomer or additive to create fluorinated polymers with tailored surface properties, chemical resistance, and low refractive indices for applications in optics, coatings, and membranes.

Surface Modifiers: For creating self-assembled monolayers on various substrates to impart superhydrophobic or oleophobic properties, useful for anti-fouling, anti-icing, or microfluidic applications.

Functional Fluids: As a component in lubricants, heat-transfer fluids, or hydraulic fluids for extreme environments where thermal and chemical stability are paramount.

While direct research on this specific compound's role in materials is limited, the broader field of fluorinated materials provides a clear roadmap for its potential applications.

Addressing Research Gaps in the Structure-Reactivity and Environmental Behavior of Chlorinated Perfluoroalkanols

A significant gap exists in the fundamental understanding of how the terminal chlorine atom influences the chemical reactivity and environmental fate of perfluoroalkanols. Fluorinated alcohols are known to act as powerful promoters for various organic reactions, primarily through hydrogen bonding to activate substrates. researchgate.netresearchgate.netarkat-usa.org Studies have shown they can stabilize cationic intermediates, a key aspect of their promoting effect. acs.org However, it is not well understood how the electronegative chlorine at the end of the fluorous chain in this compound might modulate the acidity of the alcohol group or its interaction with other molecules.

From an environmental perspective, the persistence of per- and polyfluoroalkyl substances (PFAS) is a major concern. nih.govacs.org The carbon-fluorine bond is exceptionally strong, but the carbon-chlorine bond is comparatively weaker and susceptible to different degradation mechanisms. researchgate.net Research is critically needed to determine the environmental behavior of this compound, including:

Degradation Pathways: Investigating its susceptibility to abiotic and biotic degradation processes, such as anaerobic dechlorination, which has been observed for other chlorinated compounds like PCBs. researchgate.net

Bioaccumulation Potential: Assessing its potential to accumulate in living organisms, as its partitioning behavior may differ from non-chlorinated fluorotelomer alcohols.

Toxicity: Evaluating the toxicological profile compared to its non-chlorinated analogues, as chlorinated aromatic hydrocarbons have been shown to sometimes exhibit greater toxicity than their parent compounds. nih.gov

Synergistic Approaches Combining Synthetic Chemistry, Computational Modeling, and Mechanistic Studies

A holistic understanding of this compound requires a synergistic approach that combines laboratory experiments with powerful computational tools. Computational modeling can provide deep insights into molecular behavior and guide experimental design, saving time and resources.

Future research should leverage:

Molecular Dynamics (MD) Simulations: To model the behavior of this compound at interfaces, predict its interaction with surfaces, and understand its aggregation properties in different media. Such simulations are already being used to study the environmental fate and transport of other PFAS. nih.govacs.org

Quantum Chemistry Calculations: To elucidate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure and reactivity of the molecule. This can help explain the role of the fluorinated chain and terminal chlorine in its chemical behavior.

Physiologically Based Pharmacokinetic (PBPK) Modeling: To simulate the absorption, distribution, metabolism, and elimination (ADME) of the compound in biological systems, providing an estimate of its biopersistence and potential for bioaccumulation without extensive animal testing. tandfonline.comtandfonline.com

By combining the predictions from these models with empirical data from synthetic, catalytic, and environmental studies, a comprehensive picture of this compound can be developed, paving the way for its responsible and innovative application.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃ClF₁₂O | chemicalbook.com |

| Molecular Weight | 366.53 g/mol | chemicalbook.com |

| Boiling Point | 189.5 ± 40.0 °C | chemicalbook.com |

| Density | 1.676 ± 0.06 g/cm³ | chemicalbook.com |

| pKa | 12.88 ± 0.10 | chemicalbook.com |

Note: These properties are predicted by computational models and have not necessarily been experimentally confirmed.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Abbreviation / Synonym | CAS Number |

|---|---|---|

| This compound | - | 76711-89-2 |

| 1,1,1,3,3,3-Hexafluoro-2-propanol | HFIP | 920-66-1 |

| 1H,1H-Perfluorooctan-1-ol | 7:1 FTOH | 307-30-2 |

Q & A

Q. What are the recommended methodologies for synthesizing 7-Chloro-1H,1H-perfluoroheptan-1-ol in laboratory settings?

Synthesis typically involves fluorination and chlorination of precursor alcohols. A two-step approach is common:

- Step 1 : Fluorination via electrochemical fluorination (ECF) or telomerization to introduce perfluoroalkyl chains.

- Step 2 : Chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

Purification requires fractional distillation or preparative HPLC, with characterization via and GC-MS to confirm structure and purity .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for volatile reactions.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent degradation .

Q. How can researchers characterize the purity and structural identity of this compound?

- Spectroscopic Methods :

- and for functional group analysis.

- FTIR to confirm hydroxyl (-OH) and C-Cl stretches.

- Chromatography : GC-MS or HPLC with UV detection to assess purity (>98% recommended for experimental reproducibility) .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields for derivatives of this compound?

Use factorial design to evaluate variables:

Q. How should researchers address contradictions in toxicity data across studies?

- Cross-Validation : Replicate studies using standardized protocols (e.g., OECD guidelines for systemic effects).

- Meta-Analysis : Pool data from in vitro (e.g., cytotoxicity assays) and in vivo models (rodent studies) to resolve discrepancies.

- Confounding Factors : Control for variables like solvent choice (e.g., DMSO vs. ethanol) and exposure routes (oral vs. inhalation) .

Q. What advanced analytical techniques are used to study environmental degradation pathways?

Q. How can researchers mitigate challenges in purity assessment for large-scale synthesis?

Q. What computational tools model the interactions of this compound with biological systems?

- Molecular Dynamics (MD) Simulations : Analyze lipid bilayer penetration using software like GROMACS.

- QSAR Models : Predict bioaccumulation potential via descriptors like logP and molar volume.

- Docking Studies : Assess binding affinity to proteins (e.g., serum albumin) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.